molecular formula C19H19FN4O4 B11288567 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11288567
M. Wt: 386.4 g/mol
InChI Key: KFBDZACCKSOLKX-UHFFFAOYSA-N
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Description

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine derivatives.

    Introduction of the ethoxy and dimethyl groups: These groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Attachment of the N-(3-fluorophenyl)acetamide moiety: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 3-fluoroaniline and acetic anhydride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential therapeutic properties, it could be investigated for use in drug development.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide: Similar structure with a different position of the fluorine atom.

    2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the fluorine atom in the 3-position of the phenyl ring can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C19H19FN4O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H19FN4O4/c1-4-28-16-11(2)9-21-17-15(16)18(26)24(19(27)23(17)3)10-14(25)22-13-7-5-6-12(20)8-13/h5-9H,4,10H2,1-3H3,(H,22,25)

InChI Key

KFBDZACCKSOLKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)F)C

Origin of Product

United States

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